rac-[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride, trans
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Overview
Description
rac-[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride, trans, is a synthetic organic compound. It combines an imidazole ring, an oxolane ring, and a methanamine group. This compound’s structural diversity makes it valuable in research and various applications.
Preparation Methods
Synthetic Routes: Reaction Conditions : Typically, these reactions require specific catalysts, solvents, and controlled temperatures. Industrial Production : Large-scale production employs continuous flow reactors and advanced purification techniques to maintain high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Converts specific functional groups into their oxidized states.
Reduction: : Adds hydrogen atoms or removes oxygen atoms from the molecule.
Substitution: : Replaces one functional group with another. Common Reagents and Conditions :
Oxidation: : Use of oxidizing agents like potassium permanganate.
Reduction: : Involvement of hydrogen gas and metal catalysts such as palladium.
Substitution: : Utilization of halogenating agents or alkylating agents under controlled pH and temperature. Major Products : These reactions can yield derivatives that vary in bioactivity and chemical stability, important for fine-tuning the compound’s properties.
Scientific Research Applications
Chemistry: : Used in studying reaction mechanisms and developing new synthetic methods. Biology : Investigates its effects on biological systems, potentially as a molecular probe. Medicine : Explores its therapeutic potential in treating diseases, especially those involving imidazole and oxolane derivatives. Industry : May be used in manufacturing pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
Effects: : The compound likely interacts with specific molecular targets, such as enzymes or receptors. Molecular Targets and Pathways : Often engages with cellular pathways involving nitrogen-containing heterocycles, which play roles in enzyme inhibition or modulation of biological processes.
Comparison with Similar Compounds
Uniqueness: : Its combination of structural features and reactivity distinguishes it from other compounds. Similar Compounds :
- [(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride:
[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanol: Comparative Analysis : The presence of specific functional groups in rac-[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride, trans, offers unique chemical and biological activities not seen in closely related compounds.
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Properties
CAS No. |
2307785-01-7 |
---|---|
Molecular Formula |
C10H19Cl2N3O |
Molecular Weight |
268.2 |
Purity |
95 |
Origin of Product |
United States |
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